N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE
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Overview
Description
N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a propyl chain, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzyl chloride with 1-propyl-1H-benzodiazole-2-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like ceric ammonium nitrate (CAN) to form corresponding N-oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated benzodiazole derivatives.
Scientific Research Applications
N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4- (4-Ethoxyphenyl)-5- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- N-Pyrrolidino Etonitazene
Uniqueness
N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethoxyphenyl group, a propyl chain, and a benzodiazole core sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-propylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-3-13-22-18-8-6-5-7-17(18)21-19(22)20-14-15-9-11-16(12-10-15)23-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZRTOKSRLPATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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